Isatide
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Overview
Description
Preparation Methods
Isatide can be synthesized through several methods. One common synthetic route involves the N-acylation of isatin using 2-diazo-1,2-diphenylethanone as an acylating agent. This reaction is carried out in dry benzene, resulting in the formation of N-(diphenylacyl)isatin . Another method involves the conversion of isatin to sodium this compound using sodium hydride in toluene under reflux conditions, followed by subsequent reactions with various reagents .
Chemical Reactions Analysis
Isatide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in oxidative [3 + 2] annulation reactions with enals, catalyzed by N-heterocyclic carbenes, to form spirocyclic oxindole-g-lactones . Common reagents used in these reactions include potassium permanganate, formaldehyde, and various oxidizing agents . The major products formed from these reactions are often complex heterocyclic compounds with potential biological activities.
Scientific Research Applications
Isatide has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of diverse biologically important compounds, including complex heterocycles . In biology and medicine, this compound and its derivatives have been studied for their neurophysiological and neuropharmacological effects, including their potential as monoamine oxidase inhibitors . Additionally, this compound has been used in the development of chemiluminescence methods for the determination of indole derivatives in biological samples .
Mechanism of Action
The mechanism of action of isatide involves its interaction with various molecular targets and pathways. For example, as a monoamine oxidase inhibitor, this compound can inhibit the activity of monoamine oxidase enzymes, leading to increased levels of neurotransmitters such as serotonin and dopamine . This mechanism is believed to contribute to its neuropharmacological effects, including its potential use in the treatment of neurological disorders.
Comparison with Similar Compounds
Isatide is structurally similar to other indole derivatives, such as indole-2,3-dione (isatin) and indole-3-acetic acid. its unique structure, characterized by the presence of two hydroxyl groups and a biindoline core, distinguishes it from these compounds . This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities. Other similar compounds include oxindole and various isatin derivatives .
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Properties
CAS No. |
464-73-3 |
---|---|
Molecular Formula |
C16H12N2O4 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
3-hydroxy-3-(3-hydroxy-2-oxo-1H-indol-3-yl)-1H-indol-2-one |
InChI |
InChI=1S/C16H12N2O4/c19-13-15(21,9-5-1-3-7-11(9)17-13)16(22)10-6-2-4-8-12(10)18-14(16)20/h1-8,21-22H,(H,17,19)(H,18,20) |
InChI Key |
FGKCCLBCLJFYDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(C3(C4=CC=CC=C4NC3=O)O)O |
Origin of Product |
United States |
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